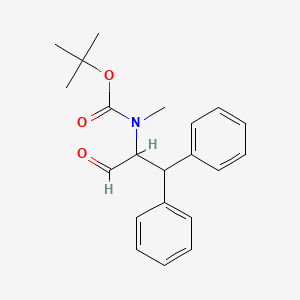
(1-Formyl-2,2-diphenyl-ethyl)-methyl-carbamic acid tert-butyl ester
Cat. No. B8389610
M. Wt: 339.4 g/mol
InChI Key: HKRXAGGBDLAPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05929067
Procedure details


17.8 ml (127 mmol) of triethylamine and a solution of 22.8 9 (127 mmol) of sulfur trioxide pyridine complex in 100 ml of dimethyl sulfoxide are added in succession to a solution of 14.5 g (42.5 mmol) of (1-hydroxymethyl-2,2-diphenyl-ethyl)-methyl-carbamic acid tert-butyl ester in 80 ml of dimethyl sulfoxide. After 45 minutes the reaction mixture is poured into ice-water and extracted completely with ether. The combined organic phases are washed twice with 1M potassium hydrogen sulfate, twice with water and once with 1M sodium hydrogen carbonate, dried over sodium sulfate and concentrated by evaporation. The title compound is obtained in the form of a yellow oil. TLC: methylene chloride/methanol (95:5) Rf =0.88; Rt (HPLC)=20.1 min; 1H-NMR (300 MHz, CDCl3, RT) d 9.53 (s, 1H), 7.42-7.16 (m, 10H), 5.35/5.00 (d, 1H), 4.57/4.55 (d, 1H), 2.62/2.54 (s, 3H), 1.50/1.40 (s, 9H).

[Compound]
Name
22.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
9
Quantity
127 mmol
Type
reactant
Reaction Step One

Name
(1-hydroxymethyl-2,2-diphenyl-ethyl)-methyl-carbamic acid tert-butyl ester
Quantity
14.5 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8]([O:12][C:13](=[O:32])[N:14]([CH:16]([CH2:30][OH:31])[CH:17]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH3:15])([CH3:11])([CH3:10])[CH3:9]>CS(C)=O>[C:8]([O:12][C:13](=[O:32])[N:14]([CH:16]([CH:30]=[O:31])[CH:17]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)[CH3:15])([CH3:9])([CH3:11])[CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
[Compound]
|
Name
|
22.8
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
9
|
|
Quantity
|
127 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
(1-hydroxymethyl-2,2-diphenyl-ethyl)-methyl-carbamic acid tert-butyl ester
|
|
Quantity
|
14.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(N(C)C(C(C1=CC=CC=C1)C1=CC=CC=C1)CO)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted completely with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed twice with 1M potassium hydrogen sulfate, twice with water and once with 1M sodium hydrogen carbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(N(C)C(C(C1=CC=CC=C1)C1=CC=CC=C1)C=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

